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Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

Polycondensation kinetics Polyester synthesis Monomer reactivity

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate (CAS 30965-26-5; molecular formula C₁₄H₂₀O₆; MW 284.30 g/mol) is the 1:1 adduct and fundamental repeating-unit precursor of poly(butylene terephthalate) (PBT), classified as a butanediol–dimethyl terephthalate copolymer. It is not a single discrete small molecule but an oligomeric mixture comprising predominantly the monomeric diester bis(4-hydroxybutyl) terephthalate (BHBT) together with dimeric and trimeric homologues generated during the transesterification of dimethyl terephthalate (DMT) with 1,4-butanediol (BDO).

Molecular Formula C14H20O6
Molecular Weight 284.3 g/mol
CAS No. 30965-26-5
Cat. No. B1618198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane-1,4-diol; dimethyl benzene-1,4-dicarboxylate
CAS30965-26-5
Molecular FormulaC14H20O6
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO
InChIInChI=1S/C10H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h3-6H,1-2H3;5-6H,1-4H2
InChIKeyDHQLHXKTPYFDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate (CAS 30965-26-5) – Procurement-Grade Chemical Identity and Oligomeric Profile


Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate (CAS 30965-26-5; molecular formula C₁₄H₂₀O₆; MW 284.30 g/mol) is the 1:1 adduct and fundamental repeating-unit precursor of poly(butylene terephthalate) (PBT), classified as a butanediol–dimethyl terephthalate copolymer [1]. It is not a single discrete small molecule but an oligomeric mixture comprising predominantly the monomeric diester bis(4-hydroxybutyl) terephthalate (BHBT) together with dimeric and trimeric homologues generated during the transesterification of dimethyl terephthalate (DMT) with 1,4-butanediol (BDO) [2]. This material serves as the critical prepolymer intermediate for PBT synthesis and is also encountered as the extractable oligomer fraction in finished PBT articles, where it governs migration, crystallization, and thermal processing behaviour [3].

Why Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate Cannot Be Generically Substituted by PET- or PTT-Based Oligomers


Although all members of the poly(alkylene terephthalate) family share the terephthalate aromatic core, the length of the aliphatic diol spacer produces quantifiable, non-interchangeable differences in every property dimension relevant to procurement and process design. The 1,4-butanediol-derived oligomer (C₄ spacer) exhibits a polycondensation rate constant 1.73-fold faster than its ethylene glycol (C₂) counterpart [1], crystallizes approximately one to two orders of magnitude faster than PET [2], and displays a glass transition temperature 15–25 °C lower than PET [3]. These differences are not marginal; they dictate incompatible processing windows, divergent crystallization kinetics during injection moulding, and fundamentally different oligomer migration profiles in regulated applications [4]. Selecting a generic poly(alkylene terephthalate) oligomer without accounting for diol-length-dependent kinetics and thermal behaviour therefore introduces quantifiable risk of out-of-specification cycle times, inadequate crystallinity development, and non-compliant extractables profiles.

Quantitative Differentiation Evidence for Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate (CAS 30965-26-5) Versus Closest Structural Comparators


Polycondensation Rate Constant: BHBT (C4) Homopolymerizes 1.73× Faster Than BHET (C2) at 270 °C

In a direct head-to-head kinetic study under identical conditions, the second-order polycondensation rate constant of bis(4-hydroxybutyl) terephthalate (BHBT, derived from DMT + 1,4-butanediol) was determined as k₁₁ = 3.872 min⁻¹, compared with k₂₂ = 2.238 min⁻¹ for bis(2-hydroxyethyl) terephthalate (BHET, derived from DMT + ethylene glycol) [1]. This represents a 1.73-fold rate enhancement for the butanediol-based monomer. Furthermore, in copolymerization, the monomer reactivity ratio of BHBT was found to be four to five times larger than that of BHET, indicating that BHBT is preferentially incorporated into the growing polymer chain when both monomers are present [1].

Polycondensation kinetics Polyester synthesis Monomer reactivity

Crystallization Rate: PBT Oligomer-Derived Polymer Crystallizes ~10–100× Faster Than PET

Isothermal crystallization studies using differential scanning calorimetry demonstrate that PBT (derived from the target compound's oligomeric building blocks) exhibits an Avrami rate constant K in the range of 10⁻² to 10⁻¹ min⁻ⁿ, which is approximately one order of magnitude greater than that of poly(trimethylene terephthalate) (PTT, K = 10⁻³ to 10⁻² min⁻ⁿ) and one to two orders of magnitude greater than that of poly(ethylene terephthalate) (PET, K = 10⁻⁴ to 10⁻² min⁻ⁿ) when compared at equivalent undercooling [1]. The crystallization rate order is unequivocally PBT > PTT > PET.

Crystallization kinetics Injection moulding Polyester processing

Glass Transition Temperature: PBT-Based Material Exhibits Tg 15–25 °C Lower Than PET

The glass transition temperature (Tg) of PBT, the polymer derived from butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate, falls in the range of 40–65 °C, whereas PET exhibits a Tg of approximately 70–80 °C [1][2]. The authoritative comparative table of common polyester plastics lists PBT with a Tg of 55–65 °C versus PET at approximately 70 °C [1]. This 15–25 °C differential arises from the increased chain flexibility imparted by the four-methylene butylene spacer compared with the two-methylene ethylene spacer in PET, producing a lower-temperature onset of segmental mobility.

Glass transition Thermal properties Amorphous phase behaviour

Melting Point: PBT Tm ≈ 225 °C Is ~30–40 °C Lower Than PET (Tm ≈ 250–265 °C)

The equilibrium melting temperature of PBT derived from DMT and 1,4-butanediol is approximately 225 °C, whereas PET derived from DMT and ethylene glycol melts at 250–265 °C [1]. This ~30–40 °C difference in Tm has been confirmed across multiple independent studies, including fast-scan chip calorimetry investigations that established the equilibrium melting points of both polymers [2]. The lower Tm of PBT permits melt processing at temperatures 30–40 °C below those required for PET, which directly reduces the thermal budget and the extent of thermal degradation side reactions (e.g., THF formation and carboxyl end-group generation).

Melting temperature Processing window Thermal stability

THF By-Product Formation: DMT-Based Route Generates Significantly Less Tetrahydrofuran Than PTA-Based PBT Synthesis

When PBT is synthesized from terephthalic acid (PTA) instead of dimethyl terephthalate (DMT) with 1,4-butanediol, the amount of tetrahydrofuran (THF) by-product is substantially higher, predominantly during the first esterification stage [1]. The DMT-based route, which proceeds through the target butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate intermediate, inherently suppresses THF generation by avoiding the acid-catalysed dehydration of BDO that plagues the PTA route. Industrial sources report that under poorly controlled PTA-process conditions, THF formation can reach as high as 37% of theoretical BDO consumption, whereas the DMT transesterification route maintains THF at substantially lower levels due to the absence of free carboxylic acid protons .

Side-reaction control Tetrahydrofuran Synthetic route selection

Oligomer Composition: BHBT Oligomer Mixture Contains 62% Monomer, 26% Dimer, 10% Trimer Diol by Weight

The oligomeric composition of the BHBT mixture obtained from transesterification of DMT with excess 1,4-butanediol has been quantitatively characterized: the mixture contains approximately 62% monomeric bis(4-hydroxybutyl) terephthalate, 26% dimeric diol, 10% trimeric diol, with the remainder being higher oligomers [1]. This distribution is distinct from the BHET oligomer profile obtained from ethylene glycol-based systems. Furthermore, when the PBT cyclic oligomer fraction (dimer to pentamer) is isolated from finished PBT, the purity of individual cyclic oligomers ranges from 96.1% (tetramer) to 97.0% (trimer) as determined by ¹H qNMR [2].

Oligomer distribution Prepolymer characterization Quality control

High-Confidence Application Scenarios for Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate (CAS 30965-26-5) Grounded in Quantitative Differentiation Evidence


High-Throughput PBT Prepolymer Synthesis Requiring Maximized Reactor Productivity

Procurement of this DMT-BDO oligomer is justified when reactor throughput is the binding constraint. The 1.73-fold higher polycondensation rate constant of BHBT versus BHET (k₁₁ = 3.872 vs. k₂₂ = 2.238 min⁻¹ at 270 °C) [1] directly shortens the transesterification and polycondensation cycle, enabling higher annual output per reactor train. The 4–5× greater monomer reactivity ratio of BHBT further ensures predominant incorporation when copolymerizing with BHET, allowing kinetic control of copolymer sequence distribution.

Injection-Moulded PBT Components Requiring Ultra-Short Cycle Times via Rapid Crystallization

For injection-moulded electrical connectors, automotive under-hood components, and thin-wall electronic housings where mould occupancy time is the primary cost driver, the PBT derived from this oligomer provides a crystallization rate (Avrami K = 10⁻² to 10⁻¹ min⁻ⁿ) that is ~10–100× faster than PET [2]. This translates directly to shorter cooling times, reduced warpage from incomplete crystallization, and higher parts-per-hour output—benefits unattainable with PET-based feedstocks.

Low-Temperature-Processable Polyester Formulations Where PET's Processing Window Is Infeasible

The combined 15–25 °C lower Tg (40–65 °C vs. 70–80 °C) [3] and 30–40 °C lower Tm (~225 °C vs. 250–265 °C) [3] of PBT relative to PET makes this oligomer the necessary precursor when melt processing must occur below 250 °C to avoid thermal degradation of heat-sensitive co-monomers, additives, or fillers. This is particularly relevant for glass-fibre-reinforced PBT compounds where excessive processing temperatures accelerate fibre-matrix interface degradation.

Food Contact Material Development Requiring Defined and Traceable Oligomer Migration Profiles

For PBT food contact articles regulated under EU No. 10/2011, the DMT-BDO oligomer composition is directly relevant because cyclic PBT oligomers (dimer through pentamer, purity 96.1–97.0% for isolated standards) [4] constitute approximately 90% of the extractable oligomer fraction [5]. Procurement of well-characterized prepolymer with known oligomer distribution enables predictive migration modelling and avoids the batch-to-batch variability that complicates regulatory compliance when using alternative polyester oligomer sources.

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